An In-depth Technical Guide to 2-Amino-6-bromonaphthalene
An In-depth Technical Guide to 2-Amino-6-bromonaphthalene
Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. It outlines the theoretical principles of synthesis, properties, applications, and safety data for 2-Amino-6-bromonaphthalene. It does not provide a detailed experimental synthesis protocol. The handling of all chemical substances described herein requires strict adherence to safety protocols and should only be conducted in a controlled laboratory setting by trained personnel.
Introduction
2-Amino-6-bromonaphthalene is an important aromatic amine derivative used as a building block in organic synthesis. Its bifunctional nature, featuring both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a versatile intermediate in the development of pharmaceuticals, organic electronics, and novel materials.[1] This guide summarizes the key physicochemical properties, theoretical synthetic pathways, known applications, and critical safety information for this compound.
Physicochemical and Spectral Data
The fundamental properties of 2-Amino-6-bromonaphthalene are crucial for its application in synthesis and material science. Quantitative data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [1][2][3] |
| Molecular Weight | 222.08 g/mol | [1][2] |
| CAS Number | 7499-66-3 | [1][2][3] |
| Appearance | Grey or beige solid | [1][4] |
| Melting Point | 128 °C | [1] |
| Boiling Point | 155-160 °C @ 1 Torr | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa (Predicted) | 3.66 ± 0.10 | [1] |
| InChI Key | UBLKHAWYJFEPDX-UHFFFAOYSA-N | [2][6] |
Theoretical Synthesis Pathways
While a step-by-step protocol is not provided, the synthesis of 2-Amino-6-bromonaphthalene can be approached through several established organic chemistry reactions. The chosen pathway often depends on the availability and cost of starting materials. The key transformations involve the introduction of a bromine atom and an amino group onto the naphthalene (B1677914) scaffold.
General Principles
Electrophilic Aromatic Bromination: The introduction of a bromine atom onto an activated naphthalene ring is a common strategy.[7] Reagents like N-bromosuccinimide (NBS) are often used for regioselective bromination.[8] The position of bromination is directed by the existing substituents on the naphthalene core.
Amination Reactions: The amino group can be introduced via several methods:
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-N bonds by reacting an aryl halide (like a bromonaphthalene derivative) with an amine source.[9][10][11][12] Ammonia (B1221849) equivalents can be used to install a primary amine.
-
Bucherer Reaction: This classic reaction converts a naphthol (hydroxynaphthalene) to a naphthylamine in the presence of ammonia and sulfite (B76179) or bisulfite.[7]
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Reduction of a Nitro Group: If a nitro group is present on the naphthalene ring, it can be readily reduced to a primary amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
A logical workflow for the synthesis might involve starting with a pre-functionalized naphthalene, followed by sequential bromination and amination (or vice versa), with careful consideration of the directing effects of the functional groups.
Applications in Research and Development
2-Amino-6-bromonaphthalene serves as a key intermediate in several areas of chemical research.
-
Organic Electronics: It is used to prepare materials for light-emitting diodes (OLEDs).[1]
-
Material Science: The compound is a precursor for the synthesis of novel naphthylisothiocyanates, which have applications due to their mesomorphic (liquid crystal) properties.[1]
-
Drug Discovery: The naphthalene scaffold is present in many bioactive molecules. This compound provides a platform for creating libraries of derivatives for screening. The amino group can be functionalized, and the bromo group can be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach other molecular fragments.[13] For example, it can be a building block for lithium sensors or other complex chemical probes.[14]
The following workflow illustrates how 2-Amino-6-bromonaphthalene can be used as a starting material in a palladium-catalyzed cross-coupling reaction to synthesize a more complex derivative, a common step in drug development programs.
Safety and Handling
2-Amino-6-bromonaphthalene is classified as a hazardous substance and must be handled with appropriate precautions.[2] All work should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Skin Irritation | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation | P264+P265, P280, P305+P351+P338, P337+P317 |
| Acute Toxicity, Inhalation | GHS07 | H332: Harmful if inhaled | P261, P271, P304+P340, P317 |
| STOT, Single Exposure | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
Data aggregated from GHS classifications.[2] Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[15]
References
- 1. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]
- 2. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-6-bromonaphthalene | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Amino-6-bromonaphthalene | CymitQuimica [cymitquimica.com]
- 7. 5-Bromonaphthalen-2-amine | 116400-84-1 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
